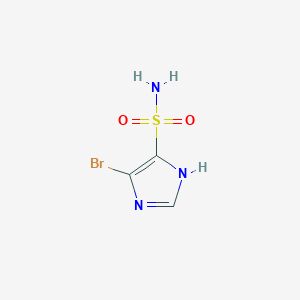

4-bromo-1H-imidazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1H-imidazole-5-sulfonamide is a heterocyclic compound that contains an imidazole ring . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of everyday applications . They are involved in a diverse range of chemical reactions, but specific chemical reactions involving 4-bromo-1H-imidazole-5-sulfonamide were not found in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Alkylation Studies : Alkylation of imidazole sulfonamides, including derivatives like 4-bromo-1H-imidazole-5-sulfonamide, has been explored. Studies on the alkylation of 4(5)-nitroimidazole-5(4)-sulfonamide with benzyl bromide, which is a related process, show that this occurs on both ring nitrogens. This research also provides insights into UV and NMR spectral data for various substituted imidazoles (Huang, Lauzon, & Parham, 1979).

Biological Applications

- Anticonvulsant and Analgesic Activities : Synthesized compounds like 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides, which can be structurally related to 4-bromo-1H-imidazole-5-sulfonamide, have been evaluated for anticonvulsant and analgesic activities. Compounds from this class have shown significant protection against seizures and exhibited superior analgesic activity compared to standard drugs (Khazi et al., 1996).

Catalysis and Chemical Reactions

- Use in Water Oxidation Catalysis : Research on ruthenium complexes with axial imidazole/DMSO ligands, including 5-bromo-N-methylimidazole (structurally similar to 4-bromo-1H-imidazole-5-sulfonamide), demonstrates their varying activity as water oxidation catalysts. These studies highlight the importance of axial ligands in catalysis and their impact on the activity of the catalysts (Wang et al., 2012).

Synthesis of Novel Compounds

- Synthesis of Imidazoles : Innovative methods for synthesizing highly substituted imidazoles, including those from electron-withdrawing group-substituted allenyl sulfonamides (a category to which 4-bromo-1H-imidazole-5-sulfonamide belongs), have been developed. These methods enable regioselective construction of 4- and 5-functionalized imidazoles (Yu, Deng, & Cao, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-1H-imidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7)(H2,5,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWKAPADNQTXTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-imidazole-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)

![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)

![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)